![molecular formula C21H26N2O4 B11503306 (2Z,3Z)-2,3-bis(3,3-dimethyl-2-oxobutylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B11503306.png)
(2Z,3Z)-2,3-bis(3,3-dimethyl-2-oxobutylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
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Overview
Description
“(2Z,3Z)-2,3-bis(3,3-dimethyl-2-oxobutylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid” is a mouthful, but its structure is intriguing. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
This compound belongs to the quinoxaline family, characterized by a bicyclic ring system containing nitrogen atoms. Quinoxalines have diverse applications due to their unique structure and reactivity.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Subsequent Carboxylation:
- Industrial synthesis typically involves large-scale reactions using optimized conditions.
- Precursors are commercially available, making the process feasible for production.
Chemical Reactions Analysis
Oxidation: Can undergo oxidation at the alkyl groups.
Reduction: Reduction of the carbonyl groups.
Substitution: Alkyl or aryl substitution at the quinoxaline ring.
Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for carboxylation).
Major Products: Reduced forms, substituted derivatives, and salts.
Scientific Research Applications
Medicine: Investigated as potential antimicrobial agents.
Chemistry: Used as building blocks in organic synthesis.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Limited industrial applications due to complexity.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its structural features.
Pathways: Further research needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Unique Features: The bis(3,3-dimethyl-2-oxobutylidene) moiety sets it apart.
Similar Compounds: Other quinoxalines, such as 1,4-dihydroquinoxaline-2,3-dione.
: IUPAC. “Nomenclature of Organic Chemistry.” IUPAC Recommendations 2013. https://doi.org/10.1039/9781849733069-00001 : Katritzky, A. R., & Rees, C. W. (Eds.). (1996). Comprehensive Heterocyclic Chemistry II: A Review of the Literature 1982–1995 (Vol. 3). Elsevier. : Wang, Y., et al. (2018). “Synthesis and Antimicrobial Activity of Quinoxaline Derivatives.” Molecules, 23(7), 1677. https://doi.org/10.3390/molecules23071677
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2,3-bis[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C21H26N2O4/c1-20(2,3)17(24)10-15-16(11-18(25)21(4,5)6)23-14-9-12(19(26)27)7-8-13(14)22-15/h7-11,24-25H,1-6H3,(H,26,27)/b17-10-,18-11- |
InChI Key |
CIXIXEJGAQALRN-IWSCKCOWSA-N |
Isomeric SMILES |
CC(C)(C)/C(=C/C1=NC2=C(C=C(C=C2)C(=O)O)N=C1/C=C(/C(C)(C)C)\O)/O |
Canonical SMILES |
CC(C)(C)C(=CC1=NC2=C(C=C(C=C2)C(=O)O)N=C1C=C(C(C)(C)C)O)O |
Origin of Product |
United States |
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